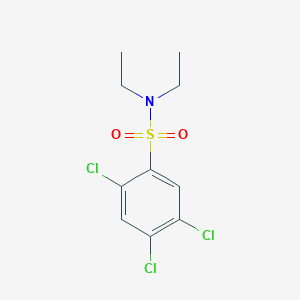![molecular formula C9H25Cl4N7S3 B12194207 2-[Bis(2-carbamimidoylsulfanylethyl)amino]ethyl carbamimidothioate;tetrahydrochloride CAS No. 55322-71-9](/img/structure/B12194207.png)
2-[Bis(2-carbamimidoylsulfanylethyl)amino]ethyl carbamimidothioate;tetrahydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[Bis(2-carbamimidoylsulfanylethyl)amino]ethyl carbamimidothioate;tetrahydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple carbamimidoyl and sulfanylethyl groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Bis(2-carbamimidoylsulfanylethyl)amino]ethyl carbamimidothioate;tetrahydrochloride typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to achieve the final product. Common reagents used in these reactions include thiourea, ethylenediamine, and hydrochloric acid. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired chemical transformations.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-[Bis(2-carbamimidoylsulfanylethyl)amino]ethyl carbamimidothioate;tetrahydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, resulting in reduced forms.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like chlorine. The reaction conditions vary depending on the desired transformation, with specific temperatures, solvents, and catalysts being employed.
Major Products
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines.
Scientific Research Applications
2-[Bis(2-carbamimidoylsulfanylethyl)amino]ethyl carbamimidothioate;tetrahydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[Bis(2-carbamimidoylsulfanylethyl)amino]ethyl carbamimidothioate;tetrahydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential to modulate cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-[Bis(2-carbamimidoylsulfanylethyl)amino]ethyl carbamimidothioate
- 2-[Bis(2-carbamimidoylsulfanylethyl)amino]ethyl carbamimidothioate;dihydrochloride
Uniqueness
Compared to similar compounds, 2-[Bis(2-carbamimidoylsulfanylethyl)amino]ethyl carbamimidothioate;tetrahydrochloride is unique due to its tetrahydrochloride form, which may confer distinct chemical and biological properties
Properties
CAS No. |
55322-71-9 |
|---|---|
Molecular Formula |
C9H25Cl4N7S3 |
Molecular Weight |
469.4 g/mol |
IUPAC Name |
2-[bis(2-carbamimidoylsulfanylethyl)amino]ethyl carbamimidothioate;tetrahydrochloride |
InChI |
InChI=1S/C9H21N7S3.4ClH/c10-7(11)17-4-1-16(2-5-18-8(12)13)3-6-19-9(14)15;;;;/h1-6H2,(H3,10,11)(H3,12,13)(H3,14,15);4*1H |
InChI Key |
MELXETRWAFUJDV-UHFFFAOYSA-N |
Canonical SMILES |
C(CSC(=N)N)N(CCSC(=N)N)CCSC(=N)N.Cl.Cl.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole-3-carboxamide](/img/structure/B12194126.png)
![[6-(4-Fluorophenyl)thiopheno[2,3-e]pyrimidin-4-yl](2-thienylmethyl)amine](/img/structure/B12194127.png)
![1-({(5Z)-5-[(2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetyl)piperidine-4-carboxylic acid](/img/structure/B12194133.png)
![N-[1-(3-methoxypropyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]-3-methylbutanamide](/img/structure/B12194144.png)
![2-[(2-methylpropyl)amino]-3-{(Z)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12194147.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-{4-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-2-oxo-2H-chromen-6-yl}propanamide](/img/structure/B12194154.png)
![3-(4-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-1-phenyl-1H-pyrazol-3-yl)-N,N-dimethylbenzenesulfonamide](/img/structure/B12194157.png)
![(2Z)-8-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(pyridin-3-ylmethylidene)-8,9-dihydro-7H-furo[2,3-f][1,3]benzoxazin-3(2H)-one](/img/structure/B12194166.png)
![5,5-Dibenzyl-3-[2-(2,4-dimethylphenyl)-2-oxoethyl]imidazolidine-2,4-dione](/img/structure/B12194178.png)

![4-hydroxy-11-methoxy-2,2-dimethyl-3,4,7,8,9,10-hexahydro-2H,6H-benzo[c]pyrano[2,3-h]chromen-6-one](/img/structure/B12194181.png)
![N-[4-(acetylsulfamoyl)phenyl]-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B12194189.png)
![2-(3,4-dihydroisoquinolin-2(1H)-yl)-3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12194192.png)
![1-(4-acetyl-3,5-dimethyl-1H-pyrrol-2-yl)-2-[4-(3-methoxyphenyl)piperazin-1-yl]ethan-1-one](/img/structure/B12194204.png)
